N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is an organic compound that features both borate and sulfonamide functional groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves nucleophilic and amidation reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The borate group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and fluorescent probes for detecting biomolecules.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to act as an enzyme inhibitor, fluorescent probe, or drug molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is unique due to its combination of borate and sulfonamide groups, which confer both high reactivity and stability. This dual functionality makes it particularly versatile in various chemical and biological applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H22BNO5S |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-9-10(16-22(6,17)18)7-8-12(11)19-5/h7-9,16H,1-6H3 |
InChI Key |
GKQWDNHSZRIBDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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